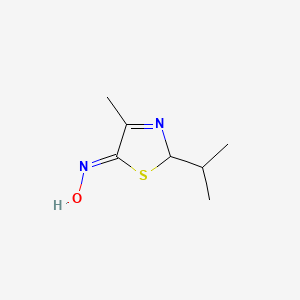
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxylamine group attached to the thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through nucleophilic substitution reactions, where a suitable hydroxylamine derivative reacts with the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions may convert the hydroxylamine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
作用机制
The mechanism of action of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Hydroxylamine Derivatives: Compounds such as hydroxylamine-O-sulfonic acid.
Uniqueness
The uniqueness of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other thiazole or hydroxylamine derivatives.
属性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-4(2)6-8-5(3)7(9-10)11-6/h4,6,10H,1-3H3/b9-7- |
InChI 键 |
WQMSEEQMYYTEMC-CLFYSBASSA-N |
手性 SMILES |
CC\1=NC(S/C1=N\O)C(C)C |
规范 SMILES |
CC1=NC(SC1=NO)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


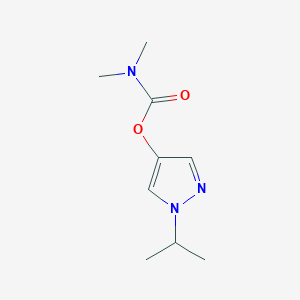
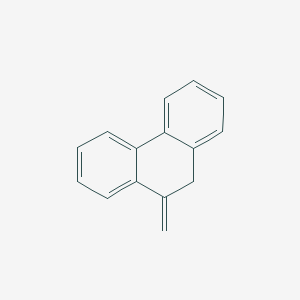
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
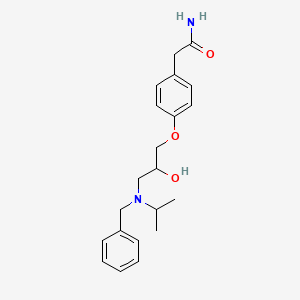
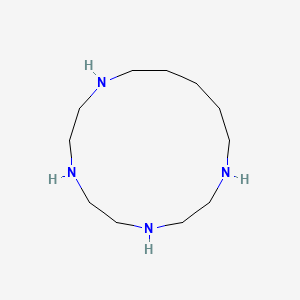
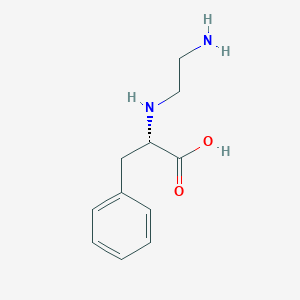
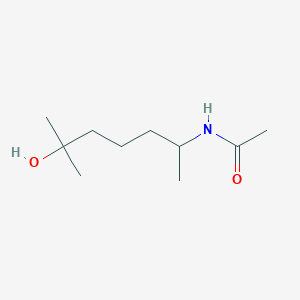
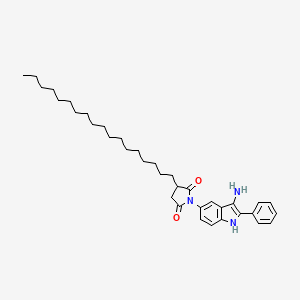
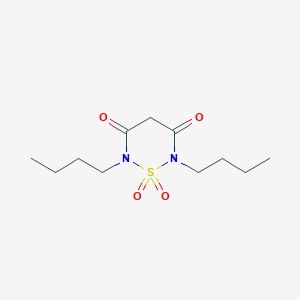

![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
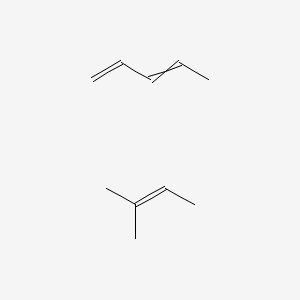
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
